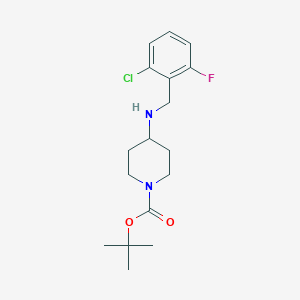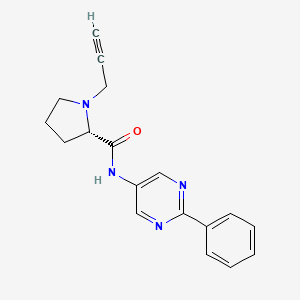
(2S)-N-(2-phenylpyrimidin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-N-(2-phenylpyrimidin-5-yl)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxamide, commonly known as P2X7 receptor antagonist, is a chemical compound that is used in scientific research. It is a potent and selective antagonist of P2X7 receptors, which are known to play a crucial role in various biological processes.
作用機序
P2X7 receptor antagonist works by blocking the P2X7 receptor, which is a ligand-gated ion channel that is expressed on the surface of various cells, including immune cells and neurons. When activated, the P2X7 receptor allows the influx of calcium ions into the cell, leading to various downstream signaling pathways. By blocking this receptor, P2X7 receptor antagonist can modulate various cellular processes, including inflammation, apoptosis, and cell proliferation.
Biochemical and physiological effects:
P2X7 receptor antagonist has been shown to have various biochemical and physiological effects. It can reduce the production of pro-inflammatory cytokines, such as IL-1β and TNF-α, and inhibit the activation of immune cells, such as macrophages and T cells. In addition, it can also modulate neurotransmitter release and synaptic plasticity.
実験室実験の利点と制限
P2X7 receptor antagonist has several advantages for lab experiments. It is a potent and selective antagonist, which allows for precise modulation of P2X7 receptor activity. It is also relatively stable and can be easily synthesized in large quantities. However, one of the limitations of P2X7 receptor antagonist is its potential off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for the study of P2X7 receptor antagonist. One area of research is the development of more potent and selective P2X7 receptor antagonists. Another area is the investigation of the role of P2X7 receptor in various diseases, such as cancer and neurodegenerative disorders. In addition, the potential use of P2X7 receptor antagonist as a therapeutic agent in clinical settings should be explored further.
Conclusion:
In conclusion, P2X7 receptor antagonist is a potent and selective antagonist of P2X7 receptors that has potential therapeutic applications in various diseases. Its mechanism of action involves blocking the P2X7 receptor and modulating various cellular processes. While it has several advantages for lab experiments, its potential off-target effects should be taken into consideration. Further research is needed to fully understand the potential of P2X7 receptor antagonist as a therapeutic agent.
合成法
The synthesis of P2X7 receptor antagonist involves several steps. The starting material is 2-phenylpyrimidine-5-carboxylic acid, which is first converted into its acid chloride derivative. This derivative is then reacted with (2S)-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid to obtain the desired compound.
科学的研究の応用
P2X7 receptor antagonist has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of various diseases, including chronic pain, inflammation, and autoimmune disorders. In addition, it has also been studied for its potential use in cancer treatment.
特性
IUPAC Name |
(2S)-N-(2-phenylpyrimidin-5-yl)-1-prop-2-ynylpyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-2-10-22-11-6-9-16(22)18(23)21-15-12-19-17(20-13-15)14-7-4-3-5-8-14/h1,3-5,7-8,12-13,16H,6,9-11H2,(H,21,23)/t16-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZSWBGLQKFGRR-INIZCTEOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCCC1C(=O)NC2=CN=C(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1CCC[C@H]1C(=O)NC2=CN=C(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(cyanomethyl)-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B2967669.png)
![4-(3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)ureido)benzenesulfonamide](/img/structure/B2967670.png)
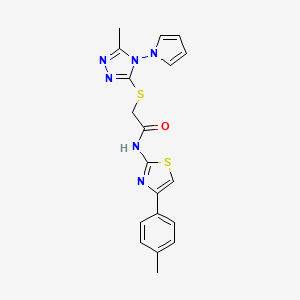
![4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}-N-phenylbenzenecarboxamide](/img/structure/B2967673.png)
![4-methyl-N-(3-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2967675.png)
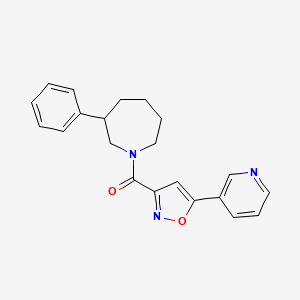
![N-[[1-[(3-Fluorophenyl)methyl]triazol-4-yl]methyl]thiophene-2-carboxamide](/img/structure/B2967679.png)

![2-[2-Oxo-2-(4-phenoxyphenyl)ethyl]sulfanyl-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2967684.png)
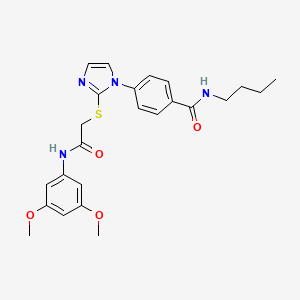
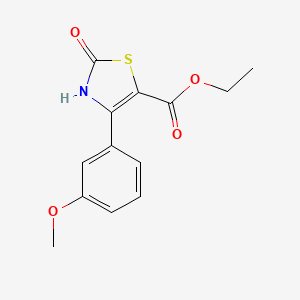

![2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2967689.png)
